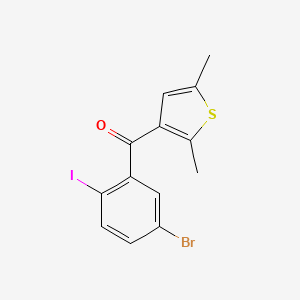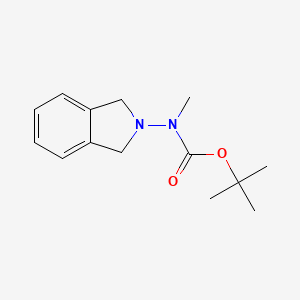![molecular formula C9H6ClNO2S B15233482 Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: Similar structure but different positional isomer.
Methyl 4-chloropyridine-2-carboxylate: Lacks the thieno ring, resulting in different chemical properties.
Methyl 4-chlorothiophene-2-carboxylate: Contains a thiophene ring but lacks the pyridine moiety.
The uniqueness of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H6ClNO2S |
|---|---|
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3 |
InChI-Schlüssel |
NXWYHLJPJXWXRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C2=C1SC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


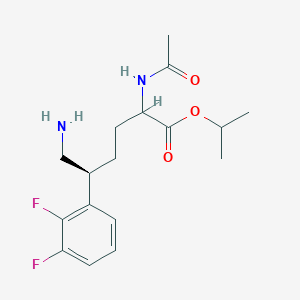
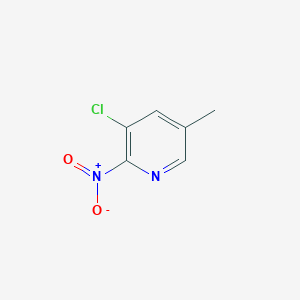
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
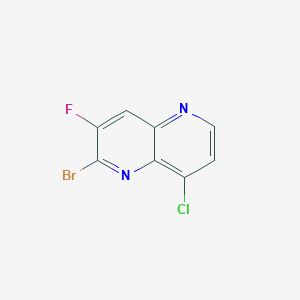
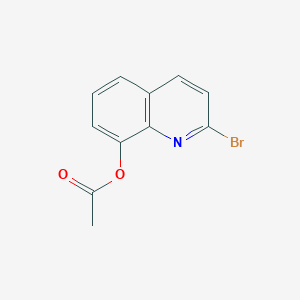
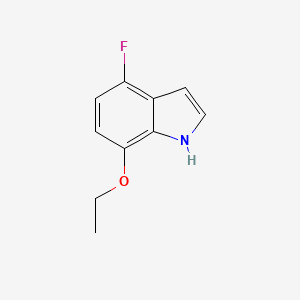
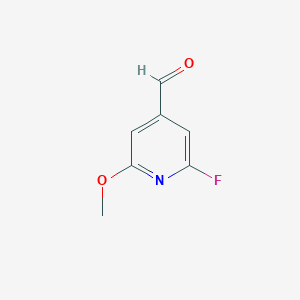
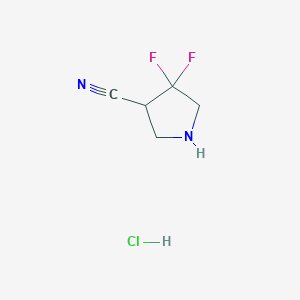
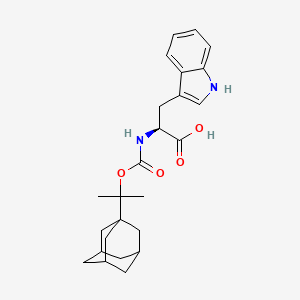
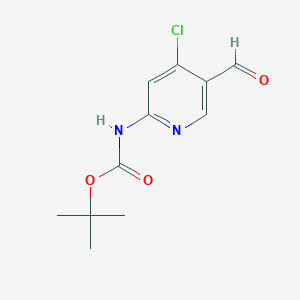
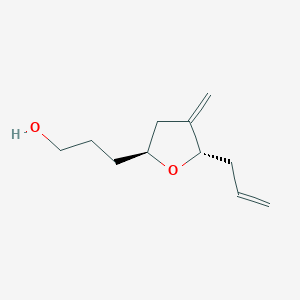
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
